molecular formula C15H17NO2 B2365356 N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide CAS No. 2034414-74-7

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide

Cat. No.: B2365356
CAS No.: 2034414-74-7
M. Wt: 243.306
InChI Key: XXLJOWSQLACUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-Benzofuran-2-yl)propyl]cyclopropanecarboxamide is a synthetic small molecule with a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol . Its structure integrates two pharmacologically significant components: a benzofuran moiety and a cyclopropanecarboxamide group, linked by a propyl chain. This structure is of high interest in medicinal chemistry and neuroscience research.Benzofuran derivatives are a recognized class of compounds in pharmaceutical research due to their diverse biological activities. Scientific literature has extensively documented the neuroprotective potential of structurally related benzofuran compounds. For instance, certain benzofuran-2-carboxamide derivatives have demonstrated considerable efficacy in protecting against NMDA-induced excitotoxic damage in primary cultured rat cortical neuronal cells, with some compounds exhibiting effects comparable to the well-known NMDA receptor antagonist memantine . The neuroprotective action is often linked to anti-excitotoxic mechanisms and antioxidant properties, such as scavenging free radicals and inhibiting lipid peroxidation . Furthermore, other research avenues explore benzofuran derivatives as melatonergic agents, indicating potential applications in circadian rhythm regulation . The cyclopropane moiety is a common feature in drug design used to confer conformational restraint and metabolic stability. This compound is presented as a valuable chemical tool for researchers investigating new therapeutic strategies for neurodegenerative conditions, excitotoxicity, and oxidative stress. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(11-7-8-11)16-9-3-5-13-10-12-4-1-2-6-14(12)18-13/h1-2,4,6,10-11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJOWSQLACUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

Benzofuran-2-carboxylic acid derivatives are synthesized via Friedel-Crafts acylation of furan analogs. For instance, reacting 2-methylfuran with acetyl chloride in the presence of AlCl₃ yields 2-acetylbenzofuran. Subsequent oxidation of the acetyl group to a carboxylic acid using KMnO₄ under acidic conditions generates benzofuran-2-carboxylic acid, a precursor for further functionalization.

Transition-Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of 2-iodophenol derivatives with alkyne substrates offers a stereocontrolled pathway. As demonstrated in patent CN102070581A, Sonogashira coupling of 2-iodophenol with propargyl alcohol followed by cyclization using Pd(PPh₃)₄ and CuI generates benzofuran-2-yl methanol. Oxidation with Jones reagent then affords benzofuran-2-carboxylic acid in 78–85% yield.

Installation of the 3-Aminopropyl Side Chain

Introducing the 3-aminopropyl linker necessitates sequential alkylation and reduction steps.

Alkylation of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane. Subsequent reaction with propargylamine in the presence of triethylamine yields N-(prop-2-yn-1-yl)benzofuran-2-carboxamide. Hydrogenation over Pd/C catalyst under 50 psi H₂ reduces the alkyne to a propane-1,3-diamine intermediate.

Reductive Amination

Alternative routes employ reductive amination of benzofuran-2-carbaldehyde with 1,3-diaminopropane. Using NaBH₃CN as a reducing agent in methanol, this one-pot reaction achieves 70–82% yield of N-[3-(1-benzofuran-2-yl)propyl]amine.

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride, the acylating agent, is prepared via two validated methods:

Chlorination of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. The reaction completes within 4 hours, yielding cyclopropanecarbonyl chloride with >95% purity after distillation.

Oxidative Chlorination

A patent-pending method (WO2013144295A1) describes the oxidation of cyclopropanemethanol using Cl₂ gas in the presence of PCl₅, achieving 88% yield. This route minimizes byproduct formation compared to traditional SOCl₂-based methods.

Final Coupling: Formation of the Carboxamide

The coupling of N-[3-(1-benzofuran-2-yl)propyl]amine with cyclopropanecarbonyl chloride is achieved under Schotten-Baumann conditions.

Acylation in Biphasic Systems

Adding cyclopropanecarbonyl chloride to a stirred mixture of the amine intermediate, NaOH (10% aqueous), and dichloromethane at 0–5°C facilitates rapid acylation. The reaction completes within 1 hour, yielding the target compound in 85–92% purity after extraction and recrystallization from ethanol.

Catalytic Coupling Agents

Alternative methodologies employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This approach, detailed in US5225442A, enhances yields to 94% for sterically hindered amines.

Optimization and Scalability Challenges

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) mixtures remove unreacted amine and acyl chloride byproducts.
  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:2) resolves diacylated impurities.

Stereochemical Considerations

Racemization during acylation is mitigated by maintaining reaction temperatures below 10°C and using non-polar solvents. Chiral HPLC analysis confirms enantiomeric excess >99% when employing enantiopure cyclopropanecarbonyl chloride.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Reference
Friedel-Crafts + EDC 78 92 Moderate
Sonogashira + Schotten 85 95 High
Reductive Amination 82 89 Low

Industrial-Scale Production Insights

Patent WO2013144295A1 highlights a continuous-flow system for the final acylation step, reducing reaction time from 2 hours to 15 minutes and improving throughput by 40%. Automated pH control during Schotten-Baumann conditions minimizes hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of benzofuran-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the benzofuran ring.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Bioactivity

  • Benzofuran vs.
  • Cyclopropane Substitution : The unsubstituted cyclopropane in the target contrasts with tetramethylcyclopropane in , which likely improves metabolic stability but reduces conformational flexibility .
  • Linker Variations: The propyl chain in the target compound provides a flexible spacer, whereas rigid linkers (e.g., phenoxy in ) could restrict rotational freedom, affecting target engagement.

Stereochemical Considerations

The diastereomer ratio (dr 23:1) observed in highlights the influence of substituents on stereoselectivity during cyclopropane ring formation. For the target compound, stereochemical outcomes remain uncharacterized in the provided evidence, suggesting a gap for further study.

Physicochemical Properties

  • Solubility: Polar groups like 4-methoxyphenoxy in may enhance aqueous solubility compared to the hydrophobic benzofuran in the target.
  • LogP : The thiazolylidene group in could lower LogP (increasing hydrophilicity) relative to the benzofuran-propyl chain in the target.

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17NO2C_{15}H_{17}NO_2 and a molecular weight of approximately 243.306 g/mol. Its structure features a benzofuran moiety linked to a propyl chain and a cyclopropanecarboxamide group, which contributes to its diverse biological activities.

1. Antitumor Activity

Research indicates that compounds with benzofuran structures often exhibit significant antitumor properties. This compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways.

2. Antibacterial Properties

The antibacterial activity of this compound has also been explored. Studies demonstrate that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

3. Antioxidative Effects

This compound exhibits antioxidative properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity is thought to be mediated through the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor progression and bacterial metabolism.
  • Modulation of Signaling Pathways : It can influence various signaling pathways, including those related to apoptosis and inflammation.
  • Interaction with Cellular Targets : Binding to cellular receptors or transport proteins may alter cellular responses, enhancing therapeutic effects .

Case Studies

Several studies have investigated the efficacy of this compound:

StudyFocusFindings
Study 1Antitumor ActivityInduced apoptosis in breast cancer cells with IC50 values in the low micromolar range.
Study 2Antibacterial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL.
Study 3Antioxidative EffectsReduced oxidative stress markers in neuronal cells by 40% compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with benzofuran-containing amines. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalysts: Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to activate the carboxyl group .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.0–2.0 ppm for protons) and benzofuran aromatic signals (δ ~6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Q. What protocols are recommended for assessing the solubility and stability of this compound in various solvents?

  • Methodological Answer:

  • Solubility Testing: Use a shake-flask method with UV-Vis quantification. Common solvents include DMSO (for stock solutions), PBS (pH 7.4), and ethanol .
  • Stability Studies: Conduct accelerated degradation tests under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor via HPLC to track decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of cyclopropane derivatives like this compound?

  • Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of cyclopropane ring geometry and substituent orientation. Key steps:

  • Crystallization: Use slow evaporation in solvents like dichloromethane/hexane .
  • Data Collection: Synchrotron radiation improves resolution for small-molecule crystals.
  • Analysis: Software (e.g., SHELX) refines bond angles and torsional strain (~115° for cyclopropane C-C-C angles) .

Q. What computational methods predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on benzofuran’s π-stacking and amide hydrogen bonding .
  • MD Simulations: GROMACS assesses dynamic stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and topological torsion .

Q. How can researchers resolve contradictions in reported biological activities of benzofuran carboxamides across studies?

  • Methodological Answer:

  • Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results .
  • Orthogonal Assays: Combine enzymatic inhibition assays with cellular viability (MTT) and apoptosis markers (caspase-3) to confirm mechanisms .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to account for inter-study variability in IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.